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Compound of Interest

Compound Name: (4-Cyclopropylphenyl)methanol

CAS No.: 454678-87-6

Cat. No.: B1603093

Get Quote

This document provides a comprehensive technical overview of (4-
Cyclopropylphenyl)methanol, a key building block in modern medicinal chemistry. Its unique

combination of a rigid cyclopropyl group and a reactive benzylic alcohol moiety makes it a

valuable intermediate in the synthesis of complex molecular architectures. This guide moves

beyond simple data recitation to offer field-proven insights into its synthesis, characterization,

and safe handling, grounded in established chemical principles.

Core Molecular Profile and Physicochemical
Properties
(4-Cyclopropylphenyl)methanol, also known as 4-Cyclopropylbenzyl alcohol, is a solid or

semi-solid organic compound at room temperature. The presence of the cyclopropyl ring, a

motif frequently employed in pharmaceutical design, is of particular note. This three-membered

ring introduces conformational rigidity and can modulate metabolic stability and binding affinity

in target molecules, making this alcohol a desirable starting material.[1]

Below is a summary of its key physical and chemical properties, compiled from authoritative

sources.
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Table 1: Physicochemical and Identification Data for (4-Cyclopropylphenyl)methanol

Property Value Source(s)

CAS Number 454678-87-6 [2][3]

Molecular Formula C₁₀H₁₂O [2][3]

Molecular Weight 148.20 g/mol [2][3]

IUPAC Name (4-cyclopropylphenyl)methanol [3]

Synonyms 4-Cyclopropylbenzyl Alcohol [2][4]

Physical Form Solid or semi-solid

Purity Typically ≥95%

Storage Sealed in dry, 2-8°C [5]

SMILES C1CC1C2=CC=C(C=C2)CO [3]

InChIKey
OUUVDKAYACQKRO-

UHFFFAOYSA-N
[3]

Structural Representation:
The fundamental structure of the molecule is depicted below.

Caption: 2D Structure of (4-Cyclopropylphenyl)methanol.

Synthesis Protocol: A Validated Approach
The most direct and common laboratory synthesis of (4-Cyclopropylphenyl)methanol
involves the selective reduction of its corresponding aldehyde, 4-Cyclopropylbenzaldehyde.

This transformation is a cornerstone of organic synthesis.

Causality Behind Experimental Choices:
Precursor: 4-Cyclopropylbenzaldehyde (CAS 20034-50-8) is a commercially available and

stable starting material.[6]
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Reducing Agent: Sodium borohydride (NaBH₄) is the reagent of choice for this

transformation. Unlike more powerful hydrides like lithium aluminum hydride (LiAlH₄), NaBH₄

is chemoselective for aldehydes and ketones. It is also significantly safer to handle in a

standard laboratory setting, as it reacts slowly with protic solvents like methanol or ethanol,

which are convenient for dissolving the aldehyde precursor.[7]

Solvent: Methanol is an excellent solvent for both the starting aldehyde and the NaBH₄,

facilitating a homogenous reaction mixture and efficient reduction.[8]

Logical Workflow for Synthesis and Verification:
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Synthesis Phase

Workup & Purification

Structure & Purity Validation

Dissolve 4-Cyclopropylbenzaldehyde
in Methanol

Cool to 0°C
(Ice Bath)

Add NaBH₄

(Portion-wise)

Stir at Room Temp
(Reaction Monitoring by TLC)

Quench with H₂O
(Destroy excess NaBH₄)

Extract with Ethyl Acetate

Dry Organic Layer
(Na₂SO₄ or MgSO₄)

Concentrate in vacuo
(Rotary Evaporator)

¹H NMR & ¹³C NMR

Crude Product

Confirm Product Identity
& Purity >95%

FTIR Spectroscopy Mass Spectrometry

Click to download full resolution via product page

Caption: Self-validating workflow for synthesis and characterization.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b1603093/docs?utm_src=pdf-body-img#authored-for-drug-development-professionals-by-a-senior-application-scientist
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1603093?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step-by-Step Laboratory Protocol:
Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-

Cyclopropylbenzaldehyde (5.0 g, 34.2 mmol). Dissolve the aldehyde in methanol (100 mL).

Cooling: Place the flask in an ice-water bath and stir the solution until the temperature

equilibrates to approximately 0°C. This is critical to moderate the initial exothermic reaction

upon addition of the hydride.

Reduction: Slowly add sodium borohydride (1.94 g, 51.3 mmol, 1.5 equivalents) to the stirred

solution in small portions over 15-20 minutes. The portion-wise addition prevents excessive

foaming and temperature spikes.

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture

to warm to room temperature. Stir for 1-2 hours. Monitor the reaction's completion by Thin

Layer Chromatography (TLC), ensuring the disappearance of the starting aldehyde spot.

Quenching: Once the reaction is complete, cool the flask again in an ice bath. Cautiously

add deionized water (50 mL) dropwise to quench any unreacted NaBH₄.

Solvent Removal: Remove the bulk of the methanol using a rotary evaporator.

Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Extract the product

with ethyl acetate (3 x 50 mL). The organic layers contain the desired alcohol.

Washing & Drying: Combine the organic extracts and wash with brine (1 x 50 mL) to remove

residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure to yield the crude (4-Cyclopropylphenyl)methanol as

a solid or oil.

Purification (Optional): If required, the product can be further purified by flash column

chromatography on silica gel.

Analytical Characterization
Structural confirmation and purity assessment are non-negotiable. The following spectroscopic

methods provide a definitive fingerprint of the molecule.
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Table 2: Expected Spectroscopic Data for (4-Cyclopropylphenyl)methanol

Technique Expected Observations

¹H NMR

δ ~7.2 ppm (d, 2H): Aromatic protons ortho to

the CH₂OH group. δ ~7.0 ppm (d, 2H): Aromatic

protons ortho to the cyclopropyl group. δ ~4.6

ppm (s, 2H): Methylene protons of the CH₂OH

group. δ ~2.5 ppm (s, 1H): Hydroxyl proton

(broad, D₂O exchangeable). δ ~1.9 ppm (m,

1H): Methine proton of the cyclopropyl group. δ

~0.9 ppm & ~0.6 ppm (m, 4H): Methylene

protons of the cyclopropyl group.

¹³C NMR

δ ~140-145 ppm: Quaternary aromatic carbons.

δ ~126-129 ppm: Aromatic CH carbons. δ ~65

ppm: Benzylic CH₂OH carbon. δ ~15 ppm:

Cyclopropyl CH carbon. δ ~10 ppm: Cyclopropyl

CH₂ carbons.

FTIR (cm⁻¹)

~3300 (broad): O-H stretching vibration,

characteristic of the alcohol functional group and

indicative of hydrogen bonding.[9][10] ~3000-

3100: Aromatic and cyclopropyl C-H stretching.

~2850-2950: Aliphatic C-H stretching from the

CH₂ group. ~1010-1050: C-O stretching

vibration.[9]

Mass Spec (EI)

M⁺ at m/z = 148.20: Molecular ion peak.[11]

Common Fragments: m/z = 131 (loss of -OH),

m/z = 119 (loss of -CH₂OH), m/z = 91 (tropylium

ion).

Note: NMR chemical shifts are approximate and can vary based on the deuterated solvent

used. Common solvents for this analysis include CDCl₃ and DMSO-d₆.[12][13]

Applications in Research and Drug Development
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(4-Cyclopropylphenyl)methanol is not typically an active pharmaceutical ingredient (API)

itself but rather a crucial intermediate. Its value lies in providing a pre-formed cyclopropyl-aryl

scaffold.

Scaffold for Medicinal Chemistry: The molecule serves as a starting point for introducing the

4-cyclopropylbenzyl moiety into larger, more complex molecules. The hydroxyl group is a

versatile handle for various chemical transformations, including oxidation to the aldehyde,

conversion to a leaving group (e.g., tosylate or halide) for nucleophilic substitution, or

etherification.[1][14]

Modulation of Pharmacokinetic Properties: The cyclopropyl group is often used by medicinal

chemists as a "metabolic blocker" or to improve a compound's lipophilicity and cell

permeability, which are critical parameters in drug design.[1] The availability of (4-
Cyclopropylphenyl)methanol as a building block streamlines the synthesis of compounds

where these properties are desired.[15]

Safety, Handling, and Storage
Adherence to safety protocols is paramount when handling any chemical intermediate.

GHS Hazard Identification:
According to the Globally Harmonized System of Classification and Labelling of Chemicals

(GHS), (4-Cyclopropylphenyl)methanol presents the following hazards:[3]

H302: Harmful if swallowed.[3]

H315: Causes skin irritation.[3]

H319: Causes serious eye irritation.[3]

H335: May cause respiratory irritation.[3]

The corresponding GHS pictogram is the exclamation mark (GHS07).

Recommended Handling Procedures:
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Personal Protective Equipment (PPE): Always wear chemical splash goggles, a lab coat, and

nitrile gloves.[16]

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid

inhalation of any dust or vapors.[16]

Spills: In case of a spill, sweep up the solid material carefully and place it into a suitable,

labeled container for disposal. Avoid generating dust.[16]

Storage: Store in a tightly closed container in a cool, dry place, as recommended at 2-8°C.[5]

Conclusion
(4-Cyclopropylphenyl)methanol (CAS 454678-87-6) is a well-characterized and synthetically

accessible building block of significant interest to the pharmaceutical and fine chemical

industries. Its utility is derived from the strategic combination of a reactive alcohol functional

group and a desirable cyclopropyl-aryl scaffold. The straightforward synthesis via reduction of

the corresponding aldehyde, coupled with clear analytical validation methods, makes it a

reliable intermediate for drug discovery pipelines. Proper adherence to safety and handling

protocols ensures its effective and safe utilization in the laboratory.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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